4-Amino-2-fluorobenzamide

Catalog No.
S3317708
CAS No.
609783-45-1
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-fluorobenzamide

CAS Number

609783-45-1

Product Name

4-Amino-2-fluorobenzamide

IUPAC Name

4-amino-2-fluorobenzamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

WIKPEQHEEAWUBH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)N

The exact mass of the compound 4-Amino-2-fluorobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-2-fluorobenzamide (CAS 609783-45-1) is a specialized fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Factor XIa inhibitors, antiandrogen agents, and receptor tyrosine kinase inhibitors. Characterized by a calculated XLogP3 of 0.6 and a melting point of 160–163 °C, this primary amide intermediate provides a specific combination of electronic deactivation at the amine and steric restriction around the amide bond[1]. For procurement teams and synthetic chemists, its primary value lies in its ability to simultaneously improve target binding affinity and optimize ADME properties—such as membrane permeability and metabolic stability—when incorporated into drug scaffolds, outperforming non-fluorinated baselines like 4-aminobenzamide [2].

Substituting 4-amino-2-fluorobenzamide with its non-fluorinated analog, 4-aminobenzamide, fundamentally alters the pharmacological and physicochemical profile of the resulting downstream products. The fluorine atom at the 2-position induces a strong electron-withdrawing effect and steric hindrance that restricts the conformational rotation of the adjacent carboxamide group [1]. In therapeutic applications such as androgen receptor (AR) antagonism, this specific geometry is strictly required to prevent the compound from exhibiting unwanted agonistic activity in hormone-refractory prostate cancer models [2]. Furthermore, the absence of the 2-fluoro substituent drastically reduces the lipophilicity of the precursor (XLogP3 drops from 0.6 to -0.4) and compromises the intestinal permeability of downstream oral therapeutics, making generic substitution unviable for clinical-grade API manufacturing [3].

Superior Caco-2 Permeability in Factor XIa Inhibitor Scaffolds

In the development of oral Factor XIa inhibitors, the incorporation of 4-amino-2-fluorobenzamide yields API derivatives with vastly superior membrane permeability compared to those synthesized from 4-aminobenzamide. Quantitative Caco-2 assay data demonstrates that the 2-fluoro derivative achieves an apical-to-basolateral apparent permeability (Papp A-B) of 88 nm/s, whereas the des-fluoro comparator achieves only 12 nm/s [1]. Additionally, the efflux ratio is reduced from 70 (des-fluoro) to 11 (2-fluoro)[1].

Evidence DimensionCaco-2 Permeability (Papp A-B) and Efflux Ratio
Target Compound DataPapp A-B = 88 nm/s; Efflux Ratio = 11 (for 2-fluoro API derivative)
Comparator Or Baseline4-Aminobenzamide derivative (des-fluoro analogue) (Papp A-B = 12 nm/s; Efflux Ratio = 70)
Quantified Difference7.3-fold increase in permeability; 6.3-fold reduction in efflux ratio
ConditionsCaco-2 cell monolayer assay evaluating P2' substitution fragments in Factor XIa inhibitor synthesis

This massive improvement in permeability and reduction in efflux makes this specific fluorinated building block essential for formulating highly bioavailable oral drugs.

Tuned Lipophilicity for Hydrophobic Pocket Binding

The addition of the fluorine atom at the ortho position to the carboxamide group predictably shifts the lipophilicity of the building block, which translates directly to the final API. 4-Amino-2-fluorobenzamide exhibits an XLogP3 of 0.6 [1], compared to the -0.4 XLogP3 of the non-fluorinated 4-aminobenzamide[2]. This exact 1.0 log unit increase is critical for optimizing the partition coefficient of kinase inhibitors and antiandrogens, ensuring they can effectively penetrate cell membranes and anchor securely within hydrophobic target pockets.

Evidence DimensionCalculated Partition Coefficient (XLogP3)
Target Compound DataXLogP3 = 0.6
Comparator Or Baseline4-Aminobenzamide (XLogP3 = -0.4)
Quantified Difference+1.0 log unit increase in lipophilicity
ConditionsStandard XLogP3 computational modeling for isolated building blocks

Procurement of the 2-fluoro variant is necessary to achieve the exact lipophilic balance required for intracellular target engagement and optimal pharmacokinetic distribution.

Ames-Negative Profile for Safe Clinical Translation

When selecting P2' substitution fragments for advanced drug discovery, genotoxicity is a primary disqualifier. 4-Amino-2-fluorobenzamide has been rigorously evaluated alongside other aminobenzamides and aminopyridines. Unlike certain heterocyclic alternatives such as 5-aminopyridine-2-carboxamide which can present toxicity liabilities, 4-amino-2-fluorobenzamide is confirmed to be Ames negative [1]. This matches the safety baseline of 4-aminobenzamide while providing the aforementioned ADME and binding advantages.

Evidence DimensionMutagenic potential (Ames test)
Target Compound DataAmes negative (non-mutagenic)
Comparator Or Baseline5-Aminopyridine-2-carboxamide (Alternative P2' fragment with potential liabilities)
Quantified DifferenceConfirmed absence of mutagenicity vs. alternative heterocyclic scaffolds
ConditionsStandard Ames bacterial reverse mutation assay during preclinical candidate selection

Selecting an Ames-negative building block early in the procurement cycle prevents costly late-stage clinical failures due to genotoxicity.

Synthesis of Oral Factor XIa Inhibitors

Due to its ability to drastically increase Caco-2 permeability and lower efflux ratios, 4-amino-2-fluorobenzamide is the premier P2' substitution fragment for developing novel oral anticoagulants, such as Asundexian analogs [1].

Development of Non-Steroidal Antiandrogens

The steric restriction provided by the 2-fluoro group makes this compound an essential intermediate for synthesizing next-generation androgen receptor antagonists (e.g., Enzalutamide or Apalutamide derivatives) that avoid agonistic activity in hormone-refractory prostate cancer [2].

Tyrosine Kinase Inhibitor (TKI) Manufacturing

The balanced lipophilicity (XLogP3 = 0.6) and primary amine functionality allow for efficient Buchwald-Hartwig or Ullmann coupling, making it a highly effective building block for assembling FAK, EGFR, and Aurora kinase inhibitors with optimized intracellular partitioning [3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2-fluorobenzamide

Dates

Last modified: 08-19-2023

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